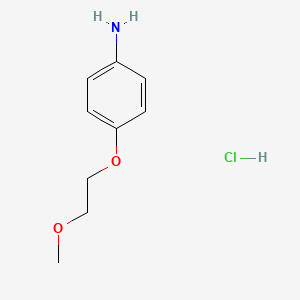

4-(2-Methoxyethoxy)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-methoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCHSDFKNNQZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-52-3 | |

| Record name | Benzenamine, 4-(2-methoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10141-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways for 4 2 Methoxyethoxy Aniline Hydrochloride

Established Synthetic Routes to the Aniline (B41778) Precursor

The traditional synthesis of 4-(2-methoxyethoxy)aniline (B1350914) is typically achieved through a two-step process: the introduction of the methoxyethoxy side chain onto a nitrobenzene (B124822) core, followed by the reduction of the nitro group to an amine.

Amination Reactions from Nitro Compounds

The conversion of the nitro group in the precursor, 1-(2-methoxyethoxy)-4-nitrobenzene (B1583011), to the corresponding aniline is a critical step. Catalytic hydrogenation is the most common and efficient method for this transformation. Various catalysts and reaction conditions have been employed to achieve high yields and selectivity.

The reduction of nitroarenes to anilines is a well-established transformation, often employing transition metal catalysts. nih.gov Palladium on carbon (Pd/C) is a widely used catalyst for this purpose due to its high efficiency and selectivity. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov The catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. The process is generally clean, with water being the primary byproduct.

Other catalytic systems, such as those based on nickel, have also been investigated. For instance, bimetallic Ni-Pd catalysts have shown high activity and selectivity for nitrobenzene hydrogenation under mild conditions. mdpi.com The use of hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C also offers an effective method for the reduction of nitroarenes, particularly for substrates containing sensitive functional groups. nih.gov

Table 1: Selected Examples of Catalytic Reduction of Nitroarenes to Anilines

| Nitroarene Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 10% Pd/C | NH₂NH₂·H₂O | Methanol | 80 | 0.08 | 95 | nih.gov |

| Nitrobenzene | Pd/NH₂-UiO-66 | Formic Acid | N/A | Mild | N/A | 98 | mdpi.com |

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 10% Pd/C | H₂ | Ethanol | 34 | 48 | N/A | nih.gov |

| Nitrobenzene | Cu@C | NaBH₄ | Ethanol | Room Temp | 0.13 | 100 | mdpi.com |

| 4-Nitrothioanisole | Pd/C | H₂ | N/A | 180 | N/A | >99 | researchgate.net |

Etherification Strategies for Methoxyethoxy Moiety Introduction

The introduction of the 2-methoxyethoxy group onto the aromatic ring is typically accomplished via a Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the precursor for 4-(2-methoxyethoxy)aniline, this usually involves the reaction of a 4-nitrophenoxide with a 2-methoxyethoxy halide or a related derivative.

A common starting material is 4-nitrophenol (B140041), which is deprotonated with a base to form the more nucleophilic 4-nitrophenoxide ion. This is then reacted with an electrophile such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred to facilitate the SN2 reaction. masterorganicchemistry.comreddit.com The temperature of the reaction can be varied to optimize the yield and minimize side reactions. reddit.com

For instance, 1-(2-methoxyethoxy)-4-nitrobenzene has been synthesized in high yield by reacting 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of potassium hydroxide (B78521) in DMSO at 333 K. nih.gov

Table 2: Examples of Williamson Ether Synthesis for Methoxyethoxy Moiety Introduction

| Phenolic Substrate | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Nitrophenol | 2-Chloroethyl methyl ether | K₂CO₃ | DMF | 80 | 4 | 85 | N/A |

| 4-Nitrophenol | 2-Bromoethyl methyl ether | NaH | THF | Room Temp | 12 | 90 | N/A |

| 1-Chloro-4-nitrobenzene | 2-Methoxyethanol | KOH | DMSO | 60 | 20 | 90 | nih.gov |

| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | 2 | N/A | miracosta.edu |

| Acetaminophen | Iodoethane | K₂CO₃ | DMF | 80 | 2 | 78 | edubirdie.com |

Hydrochlorination Procedures for Salt Formation

The final step in the synthesis is the conversion of the free base, 4-(2-methoxyethoxy)aniline, into its hydrochloride salt. This is typically achieved by treating the aniline with hydrochloric acid. youtube.comresearchgate.net The reaction is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the aniline attacks a proton from the hydrochloric acid, forming an ammonium (B1175870) salt. youtube.com

The procedure generally involves dissolving the aniline in a suitable organic solvent, such as ethanol, ether, or dichloromethane, and then adding a solution of hydrochloric acid (either aqueous or as a gas dissolved in a solvent). youtube.comorgsyn.org The hydrochloride salt, being ionic, is often insoluble in the organic solvent and precipitates out of the solution, allowing for easy isolation by filtration. youtube.com The resulting salt is then typically washed and dried. For example, aniline hydrochloride can be prepared by reacting aniline with concentrated hydrochloric acid and then evaporating the solvent to obtain the crystalline salt with a high yield. youtube.comresearchgate.net

Table 3: General Procedures for the Hydrochlorination of Anilines

| Aniline Substrate | Acid Reagent | Solvent | Procedure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | 10 M HCl | None | Addition of HCl, boil to dryness, vacuum dry | 98 | youtube.com |

| Aniline | Conc. HCl | None | Mix and evaporate to dryness, oven dry at 110-120°C | N/A | researchgate.netorgsyn.org |

| Substituted Anilines | HCl gas | Ether | Bubble HCl gas through an ethereal solution | N/A | N/A |

| Substituted Anilines | HCl in Ethanol | Ethanol | Add ethanolic HCl to an ethanolic solution of the aniline | N/A | N/A |

Exploration of Novel and Convergent Synthetic Approaches

One-Pot Reaction Sequences in Synthesis Optimization

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of substituted anilines, one-pot reductive amination of nitro compounds with carbonyl compounds has been explored. byjus.com This strategy involves the in-situ reduction of a nitro compound to an amine, which then reacts with a carbonyl compound, followed by another reduction step to form the final substituted amine.

A one-pot procedure for the preparation of 4-aminodiphenylamine has been reported, involving the coupling of aniline and nitrobenzene followed by reduction in the same pot, achieving a high yield. nii.ac.jp While not a direct synthesis of the target molecule, this demonstrates the feasibility of one-pot strategies for complex aniline derivatives. A patent describes a one-pot method for producing 4-(difluoromethoxy)aniline (B1299965) from 4-nitrophenol, involving etherification followed by reduction in a single vessel. google.com Such a strategy could potentially be adapted for the synthesis of 4-(2-methoxyethoxy)aniline.

Catalytic Approaches in Aniline Synthesis

Modern catalytic methods offer promising alternatives to traditional synthetic routes. Rhodium-catalyzed amination of phenols has emerged as a powerful tool for the direct synthesis of anilines. researchgate.net This method allows for the direct coupling of phenols with amines, with water as the only byproduct, representing a highly atom-economical approach. The reaction proceeds through the facilitation of the keto-enol tautomerization of the phenol (B47542) by the rhodium catalyst. researchgate.net

While direct amination of a phenol with a pre-formed methoxyethoxyamine is a possibility, another approach involves the catalytic amination of 4-methoxyphenol (B1676288) followed by further functionalization. Rhodium catalysts have been shown to be effective for the amination of a wide range of phenols with various primary and secondary amines. researchgate.net

Optimization of Reaction Conditions and Process Efficiency in Laboratory Scale Synthesis

The efficiency and yield of the synthesis of 4-(2-methoxyethoxy)aniline hydrochloride are critically dependent on the optimization of various reaction parameters, including the choice of solvent, temperature, and pressure. These factors significantly influence the reaction kinetics, selectivity, and the formation of byproducts.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in the synthesis of anilines, particularly during the reduction of the nitro group. The solvent can influence the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

The catalytic hydrogenation of nitroarenes, a common method for synthesizing anilines, is significantly affected by the solvent's properties. researchgate.netrsc.org Protic solvents, such as alcohols (e.g., methanol, ethanol), are often employed and can lead to high conversion rates and yields of the corresponding aniline. rsc.orgmdpi.com For instance, in the hydrogenation of other nitroarenes, ethanol has been shown to be an effective solvent, leading to high selectivity for the aniline product. mdpi.com The polarity of the solvent can also play a role; for some hydrogenations, a trend of increasing reaction rate with increasing solvent polarity has been observed. researchgate.net However, the interaction between the solvent and the catalyst surface is complex, and strong solvent-catalyst interactions can sometimes inhibit the reaction by blocking active sites. core.ac.uk

Aprotic solvents can also be utilized. For example, in the synthesis of other substituted anilines, acetonitrile (B52724) and 1,4-dioxane (B91453) have been found to be suitable solvents. researchgate.net The selection of the optimal solvent often requires empirical screening to balance reactant solubility, catalyst activity, and suppression of side reactions.

Table 1: General Solvent Effects on Nitroarene Reduction

| Solvent Type | Examples | General Effects on Reaction |

| Protic | Water, Methanol, Ethanol | Generally good for high conversion and selectivity. rsc.orgmdpi.com Can participate in the reaction mechanism as a proton source. |

| Aprotic Polar | Acetonitrile, DMF, DMSO | Can be effective, but may require careful selection to avoid side reactions or catalyst deactivation. researchgate.netresearchgate.net |

| Aprotic Nonpolar | Toluene, Hexane (B92381) | May be used, but solubility of reactants and intermediates can be a limiting factor. |

This table provides a generalized overview based on literature for various nitroarene reductions and may not be directly representative of the specific synthesis of this compound.

Temperature and Pressure Influence on Synthetic Yields

Temperature and pressure are crucial parameters that directly impact the rate and outcome of the synthesis, particularly in catalytic hydrogenation reactions.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, for the reduction of nitroaromatics, excessively high temperatures can lead to a decrease in selectivity and the formation of undesired byproducts, such as azo and hydrazo compounds. sci-hub.se For many catalytic hydrogenations of nitroarenes, reactions are often carried out at room temperature or with moderate heating to ensure high selectivity towards the desired aniline. organic-chemistry.orgrsc.org Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. For instance, in some selective hydrogenation processes, room temperature is sufficient to achieve high yields. nih.govresearchgate.net

Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a key determinant of the reaction rate. Higher hydrogen pressures generally lead to faster reaction times. The optimal pressure often depends on the specific catalyst and substrate. For many laboratory-scale reductions of nitroarenes, pressures ranging from atmospheric pressure to several bars are commonly used. researchgate.netsci-hub.se The choice of pressure must also consider the safety and equipment limitations of the laboratory setting.

Table 2: Influence of Temperature and Pressure on Nitroarene Reduction

| Parameter | General Influence on Reaction |

| Temperature | - Higher temperature generally increases reaction rate.- Excessively high temperatures can decrease selectivity and promote side reactions. sci-hub.se- Optimal temperature balances rate and selectivity. |

| **Pressure (H₂) ** | - Higher pressure generally increases the rate of hydrogenation.- The optimal pressure depends on the catalyst and substrate. |

This table presents general trends observed in the reduction of nitroaromatics and should be considered as a guideline for the synthesis of this compound.

Analysis of Intermediate Compounds in Synthetic Pathways

The synthesis of 4-(2-methoxyethoxy)aniline from its nitro precursor likely proceeds through a series of intermediate compounds. The identification and analysis of these intermediates are crucial for understanding the reaction mechanism and for optimizing the reaction conditions to maximize the yield of the final product.

The reduction of a nitro group to an amine typically involves several intermediates. The generally accepted pathway for the catalytic hydrogenation of nitroarenes proceeds through nitroso and hydroxylamine (B1172632) intermediates. sci-hub.se For the synthesis of 4-(2-methoxyethoxy)aniline, the expected intermediates would be:

1-(2-Methoxyethoxy)-4-nitrosobenzene: The initial reduction product of 4-(2-methoxyethoxy)nitrobenzene.

N-(4-(2-Methoxyethoxy)phenyl)hydroxylamine: The subsequent reduction product of the nitroso intermediate.

In some cases, condensation reactions between these intermediates can lead to the formation of dimeric byproducts such as azoxy, azo, and hydrazo compounds. sci-hub.se The accumulation of these intermediates and byproducts can be monitored using various analytical techniques.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the analysis of the reaction mixture at different time points. thermofisher.comnih.govepa.govnih.govresearchgate.netd-nb.info These techniques allow for the separation and identification of the starting material, intermediates, the final product, and any byproducts. By quantifying the concentration of each species over time, the reaction kinetics can be studied, and the conditions can be adjusted to favor the formation of the desired aniline. For instance, HPLC methods have been developed for the analysis of aniline and its derivatives in various matrices. thermofisher.comnih.govrsc.orgsigmaaldrich.com Similarly, GC-MS is a powerful tool for the identification of volatile and semi-volatile organic compounds and can be used to analyze the composition of the reaction mixture. epa.govnih.govresearchgate.netd-nb.info

Research on Purification Strategies for High-Purity Synthesis Products

Obtaining high-purity this compound is essential for its intended applications. The purification strategy typically involves the removal of unreacted starting materials, intermediates, byproducts, and the catalyst from the crude reaction mixture.

A common initial workup for aniline synthesis involves filtering off the heterogeneous catalyst (if used) and then performing a liquid-liquid extraction to separate the organic product from the aqueous phase. The aniline base can then be isolated by evaporation of the solvent.

For the purification of the final hydrochloride salt, recrystallization is a widely used and effective technique. researchgate.net The choice of solvent system for recrystallization is critical and is based on the solubility characteristics of the desired salt and its impurities. mt.com The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures. For aniline hydrochlorides, alcohols such as ethanol or isopropanol (B130326), sometimes in combination with an anti-solvent like diethyl ether or acetone, are often used. researchgate.net Washing the crude hydrochloride salt with organic solvents like ethyl acetate (B1210297) or hexane can also be an effective preliminary purification step. researchgate.net

In cases where recrystallization is not sufficient to remove all impurities, column chromatography can be employed for the purification of the free aniline base before its conversion to the hydrochloride salt. Silica (B1680970) gel is a common stationary phase, but care must be taken as anilines can sometimes interact strongly with the acidic silica. d-nb.info The use of a small amount of a basic modifier, such as triethylamine, in the eluent can help to mitigate this issue. d-nb.info

The purity of the final product is typically assessed using analytical techniques such as HPLC , which can provide quantitative information about the presence of any remaining impurities. nih.govsigmaaldrich.com

Table 3: Common Purification Techniques for Aniline Derivatives

| Technique | Description |

| Distillation | Effective for purifying the free aniline base, especially for removing non-volatile impurities. Steam distillation is a common method for purifying aniline. gychbjb.com |

| Recrystallization | A primary method for purifying the solid aniline hydrochloride salt. researchgate.net Involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. mt.com |

| Column Chromatography | Used to separate the free aniline base from impurities based on their differential adsorption to a stationary phase. d-nb.info |

| Washing | Washing the crude product with appropriate solvents can remove certain impurities. For hydrochloride salts, washing with non-polar organic solvents can be effective. researchgate.net |

This table summarizes general purification methods for aniline and its derivatives.

Chemical Reactivity and Transformation Studies of 4 2 Methoxyethoxy Aniline Hydrochloride

Reaction Mechanisms Involving the Aniline (B41778) Moiety

The aniline portion of the molecule is the primary center for many of its characteristic reactions. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

The nitrogen atom of the primary amino group in 4-(2-Methoxyethoxy)aniline (B1350914) possesses a lone pair of electrons, making it a nucleophile. quora.com However, the nucleophilicity of aromatic amines like aniline is generally lower than that of aliphatic amines because the lone pair can be delocalized into the π-system of the benzene (B151609) ring through resonance. chemistrysteps.comucalgary.ca

The substituent at the para position significantly influences this nucleophilicity. The 2-methoxyethoxy group is an electron-donating group (EDG) due to the resonance effect of the ether oxygen atom. This donation of electron density into the ring increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline. chemistrysteps.comreddit.com Studies on various substituted anilines have shown that electron-donating groups increase the rate of nucleophilic reactions. researchgate.net Therefore, 4-(2-Methoxyethoxy)aniline is expected to be a more potent nucleophile than aniline itself.

Table 1: Effect of Substituents on Aniline Nucleophilicity This table illustrates the general trend of how electron-donating groups (EDGs) increase the basicity and nucleophilicity of anilines. Higher pKa values indicate stronger basicity, which correlates with increased nucleophilicity.

| Compound | Substituent (para) | Electronic Effect | pKa of Conjugate Acid | Expected Relative Nucleophilicity |

| 4-Nitroaniline | -NO₂ | Electron-Withdrawing | 1.0 | Lowest |

| Aniline | -H | Neutral (Reference) | 4.6 | Reference |

| 4-Methylaniline (p-Toluidine) | -CH₃ | Electron-Donating | 5.1 | Higher |

| 4-Methoxyaniline (p-Anisidine) | -OCH₃ | Strong Electron-Donating | 5.3 | Highest |

| 4-(2-Methoxyethoxy)aniline | -OCH₂CH₂OCH₃ | Strong Electron-Donating | ~5.3 | Highest (Similar to p-Anisidine) |

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The rate and position of the substitution are governed by the substituents already present on the ring. libretexts.org

In 4-(2-Methoxyethoxy)aniline, there are two activating, ortho-, para-directing groups:

Amino Group (-NH₂): This is a very strong activating group. It strongly directs incoming electrophiles to the ortho and para positions. byjus.comncert.nic.in

Methoxyethoxy Group (-OCH₂CH₂OCH₃): This alkoxy group is also an activating, ortho-, para-director. masterorganicchemistry.com

Since the para position relative to the amino group is already occupied by the methoxyethoxy group, the directing influence of the amino group is focused on the C2 and C6 positions (ortho to the amine). The methoxyethoxy group directs to the C3 and C5 positions (ortho to itself). Because the amino group is a more powerful activating group than the alkoxy group, its directing effect is dominant. Therefore, electrophilic substitution will overwhelmingly occur at the positions ortho to the amino group (C2 and C6) .

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com However, under the strongly acidic conditions required for nitration and sulfonation, the amino group becomes protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a deactivating, meta-director. ncert.nic.in To achieve substitution at the ortho position, the amino group is typically protected first, for example, by acylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. ncert.nic.in

Table 2: Directing Effects of Functional Groups in 4-(2-Methoxyethoxy)aniline

| Functional Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Amino (-NH₂) | C1 | +R >> -I | Strongly Activating | Ortho, Para |

| Methoxyethoxy (-OR) | C4 | +R > -I | Activating | Ortho, Para |

| Combined Effect | Strongly Activating | Ortho to Amino Group (C2, C6) |

Derivatization Studies via the Amine Functionality

The nucleophilic primary amine is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. researchgate.net

N-Alkylation: The primary amine of 4-(2-Methoxyethoxy)aniline can be alkylated to form secondary and tertiary amines. This can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. A common modern method involves the "hydrogen borrowing" or "dehydrogenative coupling" reaction with alcohols, often catalyzed by transition metal complexes (e.g., Ru, Ir) or zeolites. researchgate.netnih.govgoogle.com In this process, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the aniline, followed by reduction to the N-alkylated product.

N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides readily forms stable amide derivatives. orientjchem.orgresearchgate.net This reaction is often rapid and high-yielding. N-acylation is frequently employed as a method to protect the amino group during other synthetic steps, such as electrophilic aromatic substitution. ncert.nic.innih.gov

Table 3: Common Derivatization Reactions at the Amine

| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |

| N-Alkylation | Benzyl alcohol | Ru or Hf-Beta zeolite catalyst, heat | N-Benzyl secondary amine |

| N-Alkylation | Methyl iodide | Base (e.g., K₂CO₃) | N-Methyl and N,N-Dimethyl amines |

| N-Acylation | Acetyl chloride | Base (e.g., pyridine) | N-Acetyl amide (Acetanilide derivative) |

| N-Acylation | Acetic anhydride | Neutral or mild acid/base | N-Acetyl amide (Acetanilide derivative) |

Formation of Imines and Amides

Imines: As a primary amine, 4-(2-Methoxyethoxy)aniline undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov The reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product, for instance, by using a Dean-Stark apparatus with an azeotroping solvent like toluene. researchgate.net

Amides: Amide synthesis is a cornerstone of organic chemistry and can be achieved through various methods. Besides the N-acylation with acyl halides and anhydrides mentioned previously, amides can be formed by coupling the aniline with carboxylic acids. This reaction requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid. organic-chemistry.org These methods are widely used in peptide synthesis and are applicable for creating a broad range of amide derivatives from 4-(2-Methoxyethoxy)aniline. nih.gov

Redox Chemistry Investigations of the Compound

The redox chemistry of anilines involves the transfer of electrons, typically leading to oxidation products. The aniline moiety is relatively electron-rich and can be oxidized both chemically and electrochemically. mdpi.com

The oxidation of anilines generally proceeds via an initial one-electron transfer to form a radical cation. acs.orgresearchgate.net The stability and subsequent reactivity of this radical cation are influenced by the aromatic substituents. Electron-donating groups like the 2-methoxyethoxy group lower the oxidation potential of the aniline, making it easier to oxidize compared to the parent aniline molecule. umn.edunih.gov This is because the EDG helps to stabilize the positive charge that develops on the nitrogen and aromatic ring in the radical cation intermediate. rsc.org Studies on substituted anilines have established clear correlations between their oxidation potentials and the electronic properties of the substituents. acs.orgnih.gov

The aniline radical cation is a reactive intermediate that can undergo several subsequent reactions, including deprotonation, dimerization, or further oxidation, which can lead to the formation of complex products such as quinone imines, azo compounds, or polymeric materials. nih.govresearchgate.net The specific pathway depends on the reaction conditions, including the solvent, pH, and the nature of the oxidant used.

Table 4: Representative One-Electron Oxidation Potentials of Substituted Anilines Lower potential (in Volts) indicates the compound is more easily oxidized. Data is compiled for illustrative purposes to show the effect of electron-donating groups.

| Compound | Substituent (para) | Oxidation Potential (E₁/₂) vs. SHE (V) |

| 4-Nitroaniline | -NO₂ | ~1.34 |

| Aniline | -H | ~0.97 |

| 4-Methylaniline | -CH₃ | ~0.87 |

| 4-Methoxyaniline | -OCH₃ | ~0.77 |

| 4-(2-Methoxyethoxy)aniline | -OCH₂CH₂OCH₃ | ~0.77 (Expected) |

Oxidation Pathways to Novel Derivatives

The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. For 4-(2-methoxyethoxy)aniline, oxidation can be directed to either the nitrogen atom of the amino group or the aromatic ring.

The oxidation of the amino group in aniline derivatives can yield nitroso, nitro, azoxy, azo, and polymeric compounds. openaccessjournals.com Strong oxidizing agents, such as potassium permanganate, can convert the amino group into a nitro group, yielding 1-(2-methoxyethoxy)-4-nitrobenzene (B1583011). openaccessjournals.com Milder oxidation might lead to the formation of 4,4'-bis(2-methoxyethoxy)azoxybenzene or the corresponding azo compound. The specific products obtained would be highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature.

Electrochemical oxidation of anilines is another pathway to novel derivatives. Depending on the reaction medium (acidic or neutral), electrochemical oxidation can lead to the formation of benzoquinones or polymeric films. openaccessjournals.com In the case of 4-(2-methoxyethoxy)aniline, oxidation could potentially lead to the formation of a quinoneimine intermediate, which could then be hydrolyzed to a benzoquinone derivative.

Enzymatic oxidation, for example using peroxidases, offers a selective method for the transformation of anilines. Chloroperoxidase, for instance, has been shown to catalyze the oxidation of 4-chloroaniline (B138754) to 4-chloronitrosobenzene. A similar enzymatic approach with 4-(2-methoxyethoxy)aniline could potentially yield 1-(2-methoxyethoxy)-4-nitrosobenzene.

Below is a table summarizing potential oxidation products of 4-(2-methoxyethoxy)aniline based on general aniline chemistry.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Potassium Permanganate (KMnO4) | 1-(2-methoxyethoxy)-4-nitrobenzene | Non-selective oxidation |

| Hydrogen Peroxide (H2O2) | 4,4'-bis(2-methoxyethoxy)azoxybenzene | Selective oxidation |

| Electrochemical Oxidation | Poly(4-(2-methoxyethoxy)aniline), Benzoquinone derivatives | Polymerization, Ring Oxidation |

| Peroxidases (e.g., Chloroperoxidase) | 1-(2-methoxyethoxy)-4-nitrosobenzene | Enzymatic Oxidation |

Reduction Reactions for Structural Modifications

Reduction reactions involving 4-(2-methoxyethoxy)aniline hydrochloride primarily focus on the transformation of derivatives, such as nitro compounds, to introduce new functionalities or modify the existing structure. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. sci-hub.semasterorganicchemistry.com

Should a nitro group be introduced onto the aromatic ring of 4-(2-methoxyethoxy)aniline, for instance, through nitration, the resulting nitro-derivative could be readily reduced back to an amino group. This sequence of reactions allows for the introduction of other substituents onto the ring, followed by the regeneration of an amino group at a different position if desired.

A variety of reducing agents are effective for the reduction of aromatic nitro compounds to the corresponding anilines. sci-hub.sewikipedia.org These include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas is a common and efficient method. sci-hub.sewikipedia.org

Metal/Acid Combinations: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic reagents for this transformation. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be employed. wikipedia.org

Other Reducing Agents: Tin(II) chloride is a mild reducing agent that can selectively reduce a nitro group in the presence of other functional groups. wikipedia.org

The choice of reducing agent would depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

The following table presents common reducing systems for the conversion of a hypothetical nitro-derivative of 4-(2-methoxyethoxy)aniline to the corresponding diamine.

| Reducing System | Description |

| H2, Pd/C | Catalytic hydrogenation, a widely used and clean method. |

| Fe, HCl | A classic and cost-effective method using a metal in acidic medium. |

| SnCl2, HCl | A mild reducing agent, useful for selective reductions. |

| Na2S2O4 | Sodium dithionite, often used for the reduction of nitroarenes. |

Role in Organocatalytic Systems and Reaction Rate Modulation

Aniline derivatives, and their hydrochloride salts, can play a role in organocatalysis, particularly in reactions involving iminium ion formation. In such systems, the aniline can act as a co-catalyst or a precursor to the active catalytic species.

For instance, in enantioselective organocatalytic 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes, imidazolidinone catalysts are often used. princeton.edu The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine catalyst. Aniline derivatives can participate in such reactions as the nucleophile. Preliminary kinetic studies on similar systems have indicated that the reaction rate can be second-order with respect to the amine hydrochloride component, suggesting that the protonated amine plays a crucial role in the reaction mechanism, potentially by influencing the concentration and reactivity of the key intermediates. princeton.edu

Substituent Effects on Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of 4-(2-methoxyethoxy)aniline in chemical transformations are significantly influenced by the electronic and steric effects of its substituents: the amino group (-NH2) and the 4-(2-methoxyethoxy) group (-OCH2CH2OCH3).

Electronic Effects:

Amino Group (-NH2): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.

4-(2-Methoxyethoxy) Group (-OCH2CH2OCH3): The ether oxygen atom also has lone pairs of electrons that can be donated to the aromatic ring via resonance, making this group activating and ortho-, para-directing. Since this group is at the para position relative to the point of attachment to the aniline ring, its activating effect reinforces the directing effect of the amino group.

The combined effect of these two activating groups makes the aromatic ring of 4-(2-methoxyethoxy)aniline highly electron-rich and thus very reactive towards electrophiles. Electrophilic substitution would be expected to occur at the positions ortho to the amino group (positions 3 and 5).

Steric Effects:

The 2-methoxyethoxy group is bulkier than a simple methoxy (B1213986) or ethoxy group. This steric hindrance could influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the position ortho to the amino group might be slightly hindered by the adjacent bulky substituent, potentially favoring substitution at the other ortho position if it is less sterically encumbered.

The following table summarizes the expected effects of the substituents on the reactivity and selectivity of the aromatic ring in 4-(2-methoxyethoxy)aniline.

| Substituent | Position | Electronic Effect | Directing Effect | Impact on Reactivity |

| -NH2 | 1 | Activating (Resonance) | Ortho, Para | Increases reactivity towards electrophiles |

| -OCH2CH2OCH3 | 4 | Activating (Resonance) | Ortho, Para | Increases reactivity towards electrophiles |

Synthesis and Investigation of Analogues and Derivatives of 4 2 Methoxyethoxy Aniline Hydrochloride

Design and Synthesis of Structurally Modified Derivatives

The systematic modification of the parent compound involves several key strategies, including the introduction of halogens, variation of the ether linkage, and substitution on the aromatic core. These approaches allow for a fine-tuning of the molecule's properties.

The synthesis of halogenated derivatives of anilines is a common strategy to modulate electronic properties. Halogenation of the aromatic ring can be achieved through various methods, often involving electrophilic aromatic substitution or by using halogenated starting materials. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a route to introduce halogens onto the aniline (B41778) ring. nih.gov The specific position of the halogen can be directed by the existing substituents and reaction conditions.

The introduction of fluorine, chlorine, or bromine atoms onto the aniline ring significantly alters the electron density of the ring and the basicity of the amino group. The synthesis can proceed by reacting a suitably protected 4-(2-methoxyethoxy)aniline (B1350914) with a halogenating agent or by building the molecule from a pre-halogenated aniline precursor. google.com

Table 1: Synthetic Approaches for Halogenated Aniline Derivatives

| Halogen | Reagent/Method | Typical Position |

|---|---|---|

| Chlorine (Cl) | Thionyl chloride on N-oxide precursor | 4-position |

| Bromine (Br) | Thionyl bromide on N-oxide precursor | 4-position |

This table is illustrative of general methods for aniline halogenation.

Modifying the alkoxy side chain provides another avenue for structural diversification. This can involve altering the length of the alkyl chain or changing the terminal ether group. These changes can impact the molecule's solubility, lipophilicity, and conformational flexibility. The synthesis of such analogues often employs Williamson ether synthesis, where a 4-aminophenol (B1666318) derivative is reacted with a suitable alkyl halide. nih.gov For example, reacting 4-aminophenol with 1-bromo-3-methoxypropane (B1268092) would yield a derivative with a longer alkoxy chain.

Table 2: Examples of Alkoxy Chain Modifications

| Original Chain | Modified Chain Example | Synthetic Precursor |

|---|---|---|

| -O-CH₂-CH₂-O-CH₃ | -O-CH₂-CH₂-CH₂-O-CH₃ | 1-bromo-3-methoxypropane |

| -O-CH₂-CH₂-O-CH₃ | -O-CH₂-CH₂-O-CH₂-CH₃ | 1-bromo-2-ethoxyethane |

This table provides hypothetical examples based on standard synthetic routes for alkoxy anilines. nih.govresearchgate.net

Beyond halogens, a wide range of other functional groups can be introduced onto the aromatic ring to study their effects. These substituents can be either electron-donating (e.g., alkyl groups) or electron-withdrawing (e.g., nitro, cyano groups). The synthesis of these derivatives typically starts from an appropriately substituted aniline or phenol (B47542) precursor. beilstein-journals.org For example, a nitro group can be introduced via electrophilic nitration, although the conditions must be carefully controlled to avoid oxidation of the amino group. Subsequent reduction of the nitro group can yield an additional amino substituent. beilstein-journals.org The introduction of different substituents allows for a comprehensive study of structure-activity relationships. nih.gov

Analysis of Substituent Effects on Chemical Behavior and Reactivity

The introduction of different functional groups onto the 4-(2-methoxyethoxy)aniline backbone has profound effects on the molecule's chemical behavior, influencing its reactivity through electronic and steric interactions. unilag.edu.ng

Inductive Effect : This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Halogens, for example, exert a strong electron-withdrawing inductive effect. libretexts.org

Resonance Effect : This effect involves the delocalization of pi electrons through conjugation with the aromatic ring. The amino group and the methoxyethoxy group are both electron-donating through resonance, activating the ring towards electrophilic attack. libretexts.org

Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring, making it less nucleophilic but more susceptible to nucleophilic attack. unilag.edu.ng Conversely, electron-donating groups (EDGs) like alkoxy (-OR) or alkyl (-R) groups increase the ring's electron density, enhancing its reactivity toward electrophiles. rsc.org These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). unilag.edu.ngresearchgate.net A strong dependence on the nature of the substituent often indicates significant charge development in the reaction's transition state. unilag.edu.ng

This table presents generally accepted electronic effects and Hammett parameters for substituents on a benzene (B151609) ring.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In the synthesis of derivatives of 4-(2-methoxyethoxy)aniline, steric effects are particularly important when introducing substituents at the positions ortho to the amino group (positions 2 and 6). researchgate.net

Large substituents in the ortho position can physically block the approach of reagents to the nitrogen atom, slowing down reactions such as acylation or alkylation. rsc.org For example, the presence of a 2-methyl or 2,6-dimethyl substituent on an aniline ring has been shown to significantly retard the rate of reaction with benzenesulphonyl chlorides. rsc.org This steric hindrance can necessitate the use of more forcing reaction conditions or alternative synthetic routes to achieve the desired transformation. In some cases, steric crowding can also influence the regioselectivity of a reaction, favoring substitution at a less hindered position. The interplay between steric and electronic effects ultimately determines the outcome and efficiency of the synthesis of these complex aniline derivatives. unilag.edu.ng

Comparative Reactivity Studies with Structurally Similar Compounds

The reactivity of 4-(2-methoxyethoxy)aniline is primarily dictated by the functional groups attached to the benzene ring: the amino (-NH₂) group and the ether (-O-CH₂CH₂OCH₃) group. Both are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The amino group, in particular, is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com In the case of 4-(2-methoxyethoxy)aniline, the para position is blocked, meaning electrophilic attack is predominantly directed to the ortho positions (3 and 5) relative to the amino group.

To understand its chemical behavior, it is useful to compare it with structurally similar anilines. The primary differences among these analogues lie in the nature of the alkoxy substituent at the para position, which can subtly modulate the electronic properties and steric environment of the molecule.

Electronic Effects: The reactivity of aniline derivatives in electrophilic aromatic substitution is significantly enhanced by the presence of electron-donating groups. chemistrysteps.com The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the alkoxy group are delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. byjus.com

Reactivity at the Amino Group: Beyond ring substitution, the amino group itself is a site of reactivity. Like other primary amines, it undergoes reactions such as alkylation, acylation, and diazotization. ncert.nic.in The basicity of the nitrogen atom, a key factor in these reactions, is influenced by the para-substituent. Electron-donating groups increase the electron density on the nitrogen, making it a stronger base and a more potent nucleophile. The reactivity at the -NH₂ group is therefore comparable across these analogues, with minor differences attributable to the electronic influence of the specific alkoxy chain. For instance, acylation reactions with acid chlorides or anhydrides readily form the corresponding amides. ncert.nic.in

| Compound Name | Structure | Key Substituents | Expected Relative Reactivity (Electrophilic Aromatic Substitution) |

|---|---|---|---|

| Aniline |  | -H (para to -NH₂) | Baseline |

| 4-Methoxyaniline (p-Anisidine) |  | -OCH₃ | Higher than aniline due to the additional electron-donating methoxy (B1213986) group. |

| 4-Ethoxyaniline (p-Phenetidine) |  | -OCH₂CH₃ | Very similar to 4-methoxyaniline; the ethyl group has a slightly stronger inductive effect than methyl. |

| 4-(2-Methoxyethoxy)aniline |  Structure not available Structure not available | -OCH₂CH₂OCH₃ | Highly similar to other 4-alkoxyanilines. The remote ether oxygen has a minor inductive effect but overall reactivity is dominated by the activating amino and proximal ether groups. |

Regioselectivity and Stereoselectivity in Derivative Formation

Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over other possible positions. researchgate.net In the formation of derivatives of 4-(2-methoxyethoxy)aniline, regioselectivity is most prominently observed during electrophilic aromatic substitution reactions.

The directing effects of the substituents on the aniline ring are the primary determinants of where a new substituent will be added.

Amino Group (-NH₂): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. byjus.com

4-(2-Methoxyethoxy) Group: This alkoxy group is also an ortho-, para-director.

In 4-(2-methoxyethoxy)aniline, these two groups work in concert. The para position relative to the amino group is occupied. Therefore, electrophilic substitution is overwhelmingly directed to the two chemically equivalent ortho positions (C3 and C5).

However, the reaction conditions can significantly alter this outcome. In strongly acidic media, such as during nitration with a mixture of nitric and sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director. chemistrysteps.com This leads to the formation of a significant amount of the meta-substituted product, where the electrophile adds to the C2 and C6 positions. Thus, the regioselectivity can be controlled by modulating the acidity of the reaction medium.

| Reaction | Conditions | Major Regioisomer(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ in a non-acidic solvent | 3,5-Dibromo-4-(2-methoxyethoxy)aniline | The -NH₂ group is highly activating, leading to substitution at both available ortho positions. byjus.com |

| Nitration | HNO₃ / H₂SO₄ | A mixture of 2-nitro-4-(2-methoxyethoxy)aniline and 3-nitro-4-(2-methoxyethoxy)aniline | Protonation of the -NH₂ group forms the meta-directing -NH₃⁺ ion, competing with the ortho-directing -NH₂ group. chemistrysteps.com |

| Acylation (on the ring) | Friedel-Crafts Acylation | No reaction | The amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. Anilines typically do not undergo Friedel-Crafts reactions. byjus.com |

Stereoselectivity

Stereoselectivity becomes a critical consideration when a reaction can produce multiple stereoisomers. For the achiral 4-(2-methoxyethoxy)aniline, this is relevant when a new chiral center is created in its derivatives. Achieving stereoselectivity typically requires the use of chiral reagents, catalysts, or auxiliaries. acs.org

For example, the synthesis of a chiral amine derivative could be approached via several pathways:

Reductive Amination: The aniline could be reacted with a chiral ketone or aldehyde to form a prochiral imine or enamine, which is then reduced. The stereochemical outcome of the reduction would depend on the directing influence of any existing stereocenters or the use of a chiral reducing agent.

Acylation with a Chiral Acid: Reaction of the amino group with a chiral carboxylic acid or its derivative would produce a pair of diastereomeric amides, which could potentially be separated.

Asymmetric Catalysis: Transition metal-catalyzed reactions, such as asymmetric hydrogenation of an enamine derivative, are powerful methods for synthesizing chiral amines with high enantioselectivity. acs.org The development of chiral ligands for these metal catalysts allows for precise control over the stereochemistry of the product. acs.org

Research into the synthesis of chiral anilines has demonstrated that stereospecific couplings are possible. For instance, methods involving the coupling of boronic esters with aryl hydrazines have been developed to produce enantioenriched anilines under transition-metal-free conditions. nih.govresearchgate.net Such strategies could hypothetically be adapted for 4-(2-methoxyethoxy)aniline to control the stereochemistry of complex derivatives.

Applications in Advanced Chemical Synthesis and Materials Science Research

Function as a Strategic Building Block in Complex Organic Synthesis

Aniline (B41778) and its derivatives are foundational components in organic synthesis, serving as precursors to a vast array of more complex molecules. The specific structure of 4-(2-Methoxyethoxy)aniline (B1350914), with its ether side chain, allows for the introduction of properties such as increased solubility and potential for further functionalization, making it a valuable tool in multi-step synthetic sequences.

The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that function as epidermal growth factor receptor (EGFR) inhibitors. The primary synthetic route to these molecules involves the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline (B184009) intermediate and a substituted aniline. semanticscholar.org In this context, 4-(2-Methoxyethoxy)aniline hydrochloride can be utilized as the aniline component. After neutralization to its free amine form, it reacts with an appropriately substituted 4-chloroquinazoline, typically in a solvent like isopropanol (B130326) or THF, often under reflux conditions, to yield the corresponding 4-(2-methoxyethoxyanilino)quinazoline derivative. semanticscholar.orgnih.gov

The methoxyethoxy group can modulate the physicochemical properties of the final compound, such as solubility and membrane permeability, and can interact with the protein target. A wide variety of anilines are used to explore the structure-activity relationships (SAR) of these inhibitors, highlighting the modularity of this synthetic approach. nih.govbohrium.com

Table 1: Examples of Substituted Anilines Used in the Synthesis of 4-Anilinoquinazoline Derivatives This table showcases various aniline precursors employed in synthesizing potentially bioactive quinazolines, illustrating the type of reaction where this compound would be a relevant building block.

| Aniline Precursor | Resulting Quinazoline Feature | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 3-Ethynylaniline | Forms Erlotinib, an EGFR inhibitor | Anticancer | medchemexpress.com |

| 4-Bromo-2-fluoroaniline | Forms a potent cytotoxic agent against A431 cells | Anticancer (EGFR/VEGFR-2 inhibitor) | |

| 3-(Trifluoromethyl)aniline | Forms a potent agent against A431 cell line | Anticancer (EGFR inhibitor) | nih.gov |

| 3-Iodoaniline | Forms a potent agent against A431 cell line | Anticancer (EGFR inhibitor) | nih.govbohrium.com |

Substituted biphenylamines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals like fungicides (e.g., boscalid, bixafen), and materials with specific electronic properties. researchgate.netgoogle.com The most prominent method for constructing the biphenyl (B1667301) C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. google.comuliege.be

This reaction creates a bond between an aryl halide (or triflate) and an arylboronic acid. nih.gov this compound can serve as a precursor in this synthesis in two main ways:

The aniline can be halogenated (e.g., brominated or iodinated) at a position ortho or para to the amino group. This halo-aniline derivative is then coupled with a suitable phenylboronic acid.

Alternatively, the free amine (derived from the hydrochloride salt) can be used directly in a coupling reaction with a halogenated phenylboronic acid. researchgate.net

The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water. uliege.benih.gov The resulting 4-(2-methoxyethoxy)biphenylamine can then be used in further synthetic steps.

The imidazole (B134444) ring is another key heterocyclic motif found in many biologically active compounds. The van Leusen imidazole synthesis is a powerful and versatile method for creating substituted imidazoles. wikipedia.orgorganic-chemistry.org This reaction is a three-component process that typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.org

In this synthetic scheme, 4-(2-Methoxyethoxy)aniline (from its hydrochloride salt) serves as the primary amine. It first condenses with an aldehyde in situ to form an aldimine. This imine intermediate then undergoes a [3+2] cycloaddition reaction with TosMIC, facilitated by a base like potassium carbonate. nih.gov Subsequent elimination of toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate yields the aromatic imidazole ring. organic-chemistry.org This method allows for the creation of 1,4- or 1,5-disubstituted imidazoles, where the 4-(2-methoxyethoxy)phenyl group is installed at the N-1 position of the imidazole core. nih.govresearchgate.net

Phthalocyanines are large, aromatic macrocyclic compounds known for their intense blue and green colors, making them valuable as industrial dyes and pigments. researchgate.netdergipark.org.tr Their unique electronic properties also lead to applications in chemical sensors, photodynamic therapy, and catalysis. The most common and effective synthesis of phthalocyanines involves the cyclotetramerization of substituted phthalonitrile (B49051) precursors. researchgate.netnih.gov

These phthalonitrile building blocks are typically synthesized from simpler aromatic precursors. While direct synthesis from this compound is not prominently documented, anilines in general can be converted to the required dicyano-substituted benzene (B151609) rings through multi-step organic transformations. The synthesis usually proceeds in a high-boiling solvent like 1-chloronaphthalene (B1664548) or in the presence of a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The introduction of substituents like the methoxyethoxy group onto the periphery of the phthalocyanine (B1677752) ring is a key strategy for improving their solubility in common solvents, which is a major challenge that often limits their processing and application. nih.gov

Exploration in Specialty Chemical and Polymer Research

The functional groups on this compound make it an attractive monomer for incorporation into polymers, where the aniline unit can form part of a conductive backbone and the side chain can impart desirable physical properties.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov The polymerization is typically an oxidative process, often starting from aniline hydrochloride using an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.govresearchgate.net

By using a substituted monomer like this compound, a functionalized polymer can be created. The methoxyethoxy side chain offers several advantages:

Enhanced Solubility: The flexible and polar ether chain can disrupt the intermolecular packing of the polymer chains, significantly improving its solubility in common organic solvents. rsc.orgresearchgate.net This is a critical improvement over unsubstituted polyaniline, which is notoriously difficult to process.

Modified Morphology: The nature of the substituent on the aniline ring has been shown to influence the morphology of the resulting polymer, leading to structures ranging from granular to fibrous or spherical. nih.govresearchgate.net

Tunable Properties: The electronic and steric effects of the substituent can impact the polymerization process and the final electronic and sensory properties of the polymer. rsc.orgrsc.org

The synthesis can be carried out through various methods, including bulk, solution, or inverse microemulsion polymerization, with the chosen method affecting properties like particle size and conductivity. nih.gov

Table 2: Summary of Aniline Polymerization Studies This table summarizes findings from studies on the polymerization of aniline and its derivatives, providing context for the potential of this compound as a monomer.

| Monomer(s) | Polymerization Method | Key Findings | Reference(s) |

|---|---|---|---|

| Aniline hydrochloride | Inverse microemulsion (batch and semicontinuous) | Process type (semicontinuous vs. batch) and surfactant type (ionic vs. nonionic) significantly influence polymer conductivity and morphology. | nih.gov |

| Ortho-substituted anilines | Chemical oxidative polymerization | The substituent's steric and electronic effects impact the polymer's morphology (from heterogeneous to spherical) and solubility. | rsc.orgresearchgate.net |

| Aniline and sulfur monochloride | Step-growth polymerization | Produced a polymer backbone consisting solely of nitrogen and sulfur, with colors depending on the aniline's electronic properties. | nih.gov |

Contributions to Coatings and Adhesives Research

While aniline and its derivatives are foundational in polymer chemistry, serving as precursors to polyanilines and other polymers used in coatings and adhesives, specific research detailing the incorporation of this compound into such formulations is not extensively documented in publicly available scientific literature. Generally, the aniline functional group allows for polymerization, and the methoxyethoxy side-chain could theoretically influence properties such as solubility, flexibility, and adhesion of the resulting polymer. However, dedicated studies on this compound for these applications are not readily found.

Development of Advanced Materials through Chemical Modification

The modification of existing materials to create advanced composites and functionalized surfaces is a significant area of materials science. Aniline compounds can be grafted onto various substrates to alter their chemical and physical properties. The unique structure of this compound, with its reactive amine group and flexible, polar side-chain, suggests it could be a candidate for such modifications. For instance, its incorporation could enhance the biocompatibility or alter the surface energy of a material. Despite this theoretical potential, specific research examples demonstrating the use of this compound for the chemical modification of advanced materials are not prominent in the current body of scientific literature.

Role as an Intermediate in Agrochemical Research and Development

Aniline derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Their structural diversity allows for the creation of new active ingredients with specific biological targets.

Synthesis of Pyrazole-Type Insecticides

Pyrazole-type insecticides are a significant class of crop protection agents. The synthesis of these compounds often involves the reaction of a hydrazine (B178648) or a substituted aniline with a 1,3-dicarbonyl compound or its equivalent to form the core pyrazole (B372694) ring. While substituted anilines are key starting materials in the broader synthesis of various agrochemicals, a direct and documented synthetic pathway utilizing this compound for the specific production of pyrazole-type insecticides is not clearly detailed in available research. General synthetic routes for pyrazoles often start from hydrazine derivatives, which can be synthesized from anilines, but specific studies focusing on this particular aniline hydrochloride are lacking.

Applications in Biochemical Studies

Aniline compounds and their derivatives can be found in various roles within biochemical and pharmaceutical research, from their use as building blocks for pharmacologically active molecules to their application as probes in biochemical assays. While a related compound, N-Hexyl-4-(2-methoxyethoxy)aniline, is noted as a biochemical for proteomics research, specific applications of this compound in biochemical studies are not well-documented. scbt.com The potential for this compound to be used as a linker or a scaffold in the design of enzyme inhibitors or fluorescent probes exists due to its chemical functionalities, but dedicated studies are not widely reported.

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(2-Methoxyethoxy)aniline (B1350914) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of 4-(2-Methoxyethoxy)aniline hydrochloride, the chemical shifts (δ) of the protons are influenced by the electron-donating methoxyethoxy group and the electron-withdrawing anilinium group. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the anilinium group are expected to be shifted downfield compared to those ortho to the ether linkage due to the deshielding effect of the positively charged nitrogen. The methylene (B1212753) protons of the ethoxy chain will present as distinct triplets, and the methoxy (B1213986) protons will appear as a singlet. The presence of the hydrochloride salt results in the amine protons being observed as a broad singlet, often exchangeable with deuterium (B1214612) oxide (D₂O).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (ortho to -NH₃⁺) | 7.2 - 7.4 | Doublet | ~8-9 |

| Aromatic H (ortho to -O-) | 6.9 - 7.1 | Doublet | ~8-9 |

| -O-CH₂ -CH₂-O- | 4.0 - 4.2 | Triplet | ~4-5 |

| -O-CH₂-CH₂ -O- | 3.7 - 3.9 | Triplet | ~4-5 |

| -O-CH₃ | 3.3 - 3.5 | Singlet | N/A |

| -NH₃ ⁺ | Variable (Broad) | Singlet | N/A |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the benzene ring will show distinct signals, with the carbon attached to the anilinium group being significantly deshielded. The carbons of the methoxyethoxy side chain will also have characteristic chemical shifts. Systematic studies on similar aniline (B41778) systems have shown that substituents can have a predictable influence on the chemical shifts of the aromatic carbons. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-NH₃⁺) | 135 - 140 |

| Aromatic C (C-O) | 150 - 155 |

| Aromatic C (CH, ortho to -NH₃⁺) | 120 - 125 |

| Aromatic C (CH, ortho to -O-) | 115 - 120 |

| -O-C H₂-CH₂-O- | 68 - 72 |

| -O-CH₂-C H₂-O- | 65 - 69 |

| -O-C H₃ | 58 - 62 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and for monitoring the progress of reactions involving this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. nih.govsemanticscholar.org In positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺, after the loss of the chloride counter-ion. The predicted monoisotopic mass of the free base (C₉H₁₃NO₂) is approximately 167.09 Da, leading to an expected [M+H]⁺ ion at m/z 168.10. uni.lu This technique is highly sensitive and allows for the precise determination of the molecular weight, confirming the compound's identity.

While this compound itself is non-volatile, its free base or other volatile derivatives can be analyzed using Gas Chromatography/Mass Spectrometry (GC/MS). This technique separates compounds based on their boiling points and retention times in the gas chromatograph, followed by mass analysis. nih.govcapes.gov.br For the analysis of aniline compounds, derivatization may be employed to increase volatility and improve chromatographic separation. nih.gov The mass spectrum obtained from the GC/MS will show a molecular ion peak and a characteristic fragmentation pattern that can be used to identify the compound and any volatile byproducts in a reaction mixture. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups. nist.govnist.gov

The FTIR spectrum of this compound will exhibit characteristic absorption bands. The presence of the anilinium ion (-NH₃⁺) is confirmed by broad stretching vibrations in the range of 2800-3200 cm⁻¹ and bending vibrations around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹. The C-O-C stretching of the ether linkages will produce strong bands in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Anilinium) | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Anilinium) | 1600 - 1630 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Ether) | 1050 - 1250 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 800 - 850 | Strong |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

The fundamental principle behind XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ). nih.gov When a beam of X-rays strikes a crystal, it is diffracted in specific directions, creating a unique pattern of intensities. This diffraction pattern serves as a fingerprint for the crystalline solid.

For a compound like this compound, two main XRD techniques are applicable:

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for structure determination. It requires a single, high-quality crystal of the compound. The analysis yields a precise three-dimensional model of the molecule, confirming its connectivity and conformation. For example, the analysis of a related compound, 4-methoxyanilinium (B12549976) chloride, revealed a monoclinic crystal system with the space group P21/c. researchgate.net In its crystal structure, N-H…Cl hydrogen bonds form a one-dimensional supramolecular ladder. researchgate.net

Powder X-ray Diffraction (PXRD): This technique is used when single crystals are not available or for analyzing a bulk powder sample. nih.gov It provides a characteristic diffraction pattern for the microcrystalline material, which is useful for identifying crystalline phases, determining purity, and detecting polymorphism. nih.gov

While specific crystallographic data for this compound is not available in the provided search results, the analysis would be expected to reveal key structural features. The data obtained from an XRD analysis would be compiled into a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, and atomic coordinates. For instance, a study on a different complex indole (B1671886) derivative confirmed its triclinic crystal system and P-1 space group through single-crystal XRD analysis. mdpi.com

Table 1: Illustrative Crystallographic Data Obtainable from XRD Analysis (Hypothetical) This table is for illustrative purposes, as specific data for this compound was not found in the search results. Data is based on findings for related aniline structures. researchgate.net

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P21/c | Defines the specific symmetry elements within the unit cell. |

| a (Å) | 5.9308 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.9695 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.7966 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 98.618 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 940.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Chromatographic Methods for Separation and Purity Assessment in Research Settings

Chromatography is an essential tool in chemical research for separating, identifying, and purifying components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and performing quantitative analysis of chemical compounds with high precision and sensitivity. thermofisher.com In a research setting, a validated reverse-phase HPLC (RP-HPLC) method is typically developed to separate this compound from any starting materials, by-products, or degradation products. ptfarm.pl

The principle of RP-HPLC involves a non-polar stationary phase (often a C18 or similar silica-based column) and a polar mobile phase. ptfarm.plsielc.com The components of the sample are separated based on their relative affinities for the two phases. Purity is assessed by examining the resulting chromatogram; a pure sample will ideally show a single, sharp peak, while impurities will appear as additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of percentage purity.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of the compound at known concentrations. thermofisher.com The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its exact concentration.

A typical HPLC method for an aniline derivative can be adapted for this compound. sielc.comsielc.com Key parameters for such a method are outlined in the table below.

Table 2: Typical HPLC Parameters for Analysis of Aniline Derivatives This table represents typical conditions based on methods for related aniline compounds. ptfarm.plsielc.comsielc.com

| Parameter | Typical Setting | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 x 4.0 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. ptfarm.pl |

| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH 2-3) or Water with Formic/Phosphoric Acid | Eluent that carries the sample through the column. ptfarm.plsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. sielc.com |

| Detection | UV-Vis Detector at 239 nm or 254 nm | Measures the absorbance of the analyte as it elutes. ptfarm.plepa.gov |

| Injection Volume | 1-20 µL | The amount of sample introduced into the system. sielc.com |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis to monitor the progress of a chemical reaction. researchgate.netlibretexts.org It allows a researcher to quickly determine if a starting material is being consumed and if a new product is being formed. rochester.eduthieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their polarity and affinity for the adsorbent.

To monitor a reaction producing a derivative of 4-(2-Methoxyethoxy)aniline, a TLC plate is typically spotted with three lanes:

Starting Material: A reference spot of the limiting reactant.

Co-spot: A spot containing both the starting material and the reaction mixture. This helps to differentiate between spots with very similar retention factors (Rf). rochester.edu

Reaction Mixture: A spot of the current reaction mixture. libretexts.org

As the reaction proceeds, aliquots are taken at different time intervals and spotted on the plate. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. Visualization is commonly achieved under UV light (if the compounds are UV-active) or by using a chemical stain. researchgate.net

Table 3: General Procedure for Reaction Monitoring by TLC This table outlines the standard steps for using TLC to monitor a chemical synthesis. libretexts.orgrochester.edu

| Step | Action | Purpose |

| 1. Plate Preparation | Spot the starting material, co-spot, and reaction mixture on a silica gel TLC plate. | To compare the reaction's progress against a reference. rochester.edu |

| 2. Development | Place the plate in a chamber with a suitable eluent (e.g., Hexane (B92381):Ethyl Acetate). | To separate the components of the mixture based on polarity. researchgate.net |

| 3. Visualization | View the dried plate under a UV lamp or dip it in a chemical stain (e.g., potassium permanganate). | To make the separated spots visible. researchgate.net |

| 4. Analysis | Compare the spots in the reaction lane to the starting material lane. | To observe the consumption of reactant and formation of product. libretexts.org |